ethyl 2-{2-[(E)-N'-[(3-chlorophenyl)methoxy]imidamido]-1,3-thiazol-4-yl}benzoate
Description
Ethyl 2-{2-[(E)-N'-[(3-chlorophenyl)methoxy]imidamido]-1,3-thiazol-4-yl}benzoate is a heterocyclic compound featuring a thiazole core linked to a benzoate ester and an (E)-configured imidamido group substituted with a 3-chlorobenzyloxy moiety. The 3-chlorophenyl substituent introduces steric and electronic effects, which may modulate binding affinity in biological systems. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to halogenated aromatic systems .
Properties
IUPAC Name |
ethyl 2-[2-[(E)-[(3-chlorophenyl)methoxyamino]methylideneamino]-1,3-thiazol-4-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3S/c1-2-26-19(25)17-9-4-3-8-16(17)18-12-28-20(24-18)22-13-23-27-11-14-6-5-7-15(21)10-14/h3-10,12-13H,2,11H2,1H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIHQABSNYUVABR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C2=CSC(=N2)N=CNOCC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=CC=C1C2=CSC(=N2)/N=C/NOCC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{2-[(E)-N’-[(3-chlorophenyl)methoxy]imidamido]-1,3-thiazol-4-yl}benzoate typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a thiourea derivative and a halogenated ketone. The imidamido group is introduced via a condensation reaction with an appropriate amine, followed by the esterification of the benzoic acid derivative with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and condensation steps, as well as the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{2-[(E)-N’-[(3-chlorophenyl)methoxy]imidamido]-1,3-thiazol-4-yl}benzoate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas (H₂) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Ethyl 2-{2-[(E)-N’-[(3-chlorophenyl)methoxy]imidamido]-1,3-thiazol-4-yl}benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving thiazole and imidamido groups.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ethyl 2-{2-[(E)-N’-[(3-chlorophenyl)methoxy]imidamido]-1,3-thiazol-4-yl}benzoate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The imidamido group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The benzoate ester can facilitate the compound’s transport across cell membranes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Halogen-Substituted Aryl Groups
The target compound’s closest analogues differ in the position and type of halogen substituents on the phenyl ring. Key examples include:
Ethyl 2-{2-[(E)-N'-[(2-chloro-6-fluorophenyl)methoxy]imidamido]-1,3-thiazol-4-yl}benzoate (CAS: 250713-85-0): Substituents: 2-chloro-6-fluorophenyl. Fluorine’s small size and high electronegativity may enhance metabolic stability .
Ethyl 5-[(E)-N'-[(4-chlorophenyl)methoxy]imidamido]-3-[2-(2,4-dichlorobenzoyloxy)ethoxy]-1,2-oxazole-4-carboxylate (CAS: 303997-08-2): Substituents: 4-chlorophenyl with additional dichlorobenzoyloxy groups.
Functional Group Variations
Compounds with modified functional groups highlight the role of the imidamido-thiazole-benzoate framework:
N-(3-Chlorophenyl)-2-{[5-methyl-4-(2'-methyl-2,4'-bi-1,3-thiazol-4-yl)-1,2-oxazol-3-yl]carbonyl}hydrazinecarboxamide: Structure: Replaces the benzoate ester with a hydrazinecarboxamide and incorporates a bithiazole-oxazole system.
Compounds from (e.g., 9a–9e) :
- Structure : Feature triazole-linked acetamide-thiazole-benzimidazole hybrids.
- Impact : The triazole ring enhances dipole interactions, and substituents like bromine (9c) or methoxy (9e) influence electronic effects and steric bulk, as evidenced by distinct docking poses in molecular studies .
Key Research Findings
Substituent Position Effects :
- Meta-chloro substitution (target compound) may balance electronic and steric effects for optimal receptor engagement, whereas para-substituted analogues (e.g., 4-chlorophenyl) favor hydrophobic interactions in flat binding pockets .
- Ortho-fluorine in the 2-chloro-6-fluoro analogue could reduce off-target interactions due to its directional electronegativity .
Functional Group Influence :
- The benzoate ester in the target compound likely improves cell permeability compared to carboxamide derivatives, as seen in analogues from and .
- Imidamido groups facilitate hydrogen bonding with enzymatic active sites, a feature shared with sulfonamide derivatives in .
Synthetic Considerations :
Biological Activity
Ethyl 2-{2-[(E)-N'-[(3-chlorophenyl)methoxy]imidamido]-1,3-thiazol-4-yl}benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure
The molecular formula of this compound is . The compound features a thiazole ring, a benzoate moiety, and a chlorophenyl group, which are significant for its biological interactions.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, thiazole derivatives have been documented to possess activity against various bacterial strains and fungi. A study demonstrated that thiazole derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Thiazole-containing compounds have also shown promise in anticancer research. This compound may inhibit cancer cell proliferation by inducing apoptosis in tumor cells. In vitro studies have highlighted that derivatives with similar structural motifs can trigger apoptotic pathways in breast cancer cells .
The proposed mechanism of action for this compound involves the inhibition of specific enzymes or pathways critical for cell survival and proliferation. For example, thiazole derivatives may act as inhibitors of protein kinases or other signaling molecules involved in cancer progression .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Demonstrated antimicrobial activity against E. coli with an MIC of 50 µg/mL for related thiazole derivatives. |
| Study 2 | Showed that thiazole derivatives induced apoptosis in breast cancer cells via caspase activation. |
| Study 3 | Found that similar compounds inhibited tumor growth in xenograft models, suggesting potential for therapeutic use. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
